5-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one
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Overview
Description
The compound “5-methyl-6-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine core structure, with additional functional groups attached at the 5th and 6th positions of the ring. The exact structure would need to be determined using techniques such as X-ray crystallography .Physical and Chemical Properties Analysis
Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts . The physical and chemical properties of the specific compound would depend on the functional groups attached to the pyrimidine ring .Scientific Research Applications
Antimicrobial Applications
One study focuses on synthesizing heterocyclic compounds, including those related to 5-methyl-6-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one, which were incorporated into polyurethane varnishes and printing ink pastes. These compounds exhibited significant antimicrobial effects against various microbial strains, suggesting their potential use in creating antimicrobial coatings for surfaces (El‐Wahab et al., 2015).
Synthesis and Chemical Transformations
Research into the chemistry of pyrimidine derivatives has led to diverse synthetic methodologies, including a study on the regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones. These compounds were obtained in good yields, showcasing the versatility of pyrimidine chemistry for generating compounds with potential biological and material applications (dos Santos et al., 2015).
Potential in Drug Development
Another area of research involves the synthesis and evaluation of pyrimidine derivatives as antagonists for serotonin 5-HT(6) receptors. These compounds demonstrate high potency and selectivity, indicating their potential as therapeutic agents in treating conditions related to serotonin dysregulation (Ivachtchenko et al., 2011).
Material Science and Catalysis
Novel pyrido[2,3-d]pyrimidine derivatives were synthesized using a green, efficient method involving HAp-encapsulated-γ-Fe2O3 supported sulfonic acid nanocatalyst under solvent-free conditions. This study not only highlights the synthetic potential of pyrimidine derivatives but also their application in developing environmentally friendly catalytic processes (Mohsenimehr et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
5-methyl-6-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9-4-3-5-11(6-9)8-17-12-10(2)7-14-13(16)15-12/h3-7H,8H2,1-2H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHATRZYTQEWDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=C(C=NC(=O)N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49676558 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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